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Introduction

Cobalt-Terbium (CoTb) alloys are a class of rare-earth/transition metal ferrimagnetic materials
renowned for their strong perpendicular magnetic anisotropy (PMA). This property, where the
easy axis of magnetization is oriented perpendicular to the film plane, makes CoTb thin films
highly suitable for a variety of applications, including high-density data storage, spintronics, and
magneto-optical devices. The magnetic behavior of these films is intrinsically linked to the
formation and manipulation of magnetic domains—regions within the material where the
magnetization is uniformly oriented.

Magnetic Force Microscopy (MFM) is a high-resolution surface imaging technique that is
exceptionally well-suited for visualizing and quantifying the magnetic domain structures in
materials like CoTb.[1] By mapping the stray magnetic fields emanating from the sample
surface, MFM provides direct insight into the size, shape, and orientation of magnetic domains
with nanoscale resolution.[2] This application note provides a detailed protocol for the
characterization of CoTh magnetic domains using MFM, from sample preparation to data
analysis and interpretation.

Principle of Magnetic Force Microscopy (MFM)
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MFM operates as a variant of Atomic Force Microscopy (AFM). It utilizes a sharp probe with a
magnetic coating, typically a Co-Cr alloy, attached to a flexible cantilever. The technique
generally employs a two-pass mode. In the first pass, the tip scans the sample surface in
tapping mode to acquire the surface topography. In the second pass, the tip is lifted to a
predefined height above the surface (typically tens of nanometers) and scans the same line
again.[1] In this "lift mode," the tip is far enough from the surface to minimize atomic force
interactions, making it primarily sensitive to the longer-range magnetic forces.

The magnetic interaction between the tip and the sample's stray magnetic field causes a shift in
the cantilever's resonant frequency or phase. This shift is recorded and used to construct a
map of the magnetic force gradient. In MFM images of CoTb films with PMA, areas with
magnetization pointing "up” (parallel to the tip's magnetization) and "down" (antiparallel) will
appear as bright and dark regions, respectively, providing a direct visualization of the magnetic
domain pattern.[1]

Experimental Protocols
Sample Preparation: CoTb Thin Film Deposition

o Substrate Cleaning: Begin with a clean substrate, such as silicon with a native oxide layer or
a glass slide. Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and
deionized water for 10 minutes each. Dry the substrate with a stream of dry nitrogen.

o Sputter Deposition: Deposit CoTb thin films using a co-sputtering system with separate Co
and Tb targets.

o Base Pressure: Evacuate the sputtering chamber to a base pressure of at least 5 x 10-7
Torr to minimize impurities.

o Working Pressure: Introduce high-purity Argon gas to a working pressure of 2-5 mTorr.

o Deposition Rate: The composition of the CoTb film can be controlled by adjusting the
relative deposition rates of the Co and Tb targets. A typical deposition rate is in the range
of 0.1-0.5 A/s.

o Film Thickness: The film thickness can be controlled by the deposition time. A typical
thickness for studying magnetic domains is in the range of 10-100 nm.
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o Capping Layer: Deposit a thin capping layer (e.g., 2-5 nm of Pt or Ta) on top of the CoTb
film to prevent oxidation.

MFM Imaging Protocol

o Tip Selection: Use a standard MFM probe with a Co-Cr magnetic coating. The choice
between a high-coercivity or low-coercivity tip depends on the magnetic properties of the
CoTb sample. For imaging stable domain structures, a high-coercivity tip is generally
preferred to prevent the tip from being magnetically altered by the sample’s stray field.

» Tip Magnetization: Before imaging, magnetize the MFM tip by bringing it close to a strong
permanent magnet. The magnetization direction should be perpendicular to the cantilever.

e Instrument Setup:

o Mount the CoTb sample on the MFM stage.

o Install the magnetized MFM tip in the instrument.

o Bring the tip into close proximity with the sample surface.
e Imaging Parameters:

o Scan Size: Start with a larger scan size (e.g., 10 um x 10 um) to get an overview of the
domain structure, then zoom into a smaller area (e.g., 2 pm x 2 um) for high-resolution
imaging.

o Scan Rate: Use a scan rate of 0.5-1.0 Hz.
o Topography Scan: Perform the first pass in tapping mode to obtain the surface topography.

o Lift Height: Set the lift height for the second pass to 20-80 nm. A smaller lift height will
result in a stronger magnetic signal and higher resolution, but increases the risk of the tip
interacting with the surface.

o Magnetic Image Acquisition: Acquire the MFM image during the second pass by recording
the phase or frequency shift of the cantilever.
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e Image Acquisition:
o Acquire both the topography and the MFM phase/frequency shift images simultaneously.

o Ensure that the features in the MFM image are not correlated with the topography, which
would indicate an artifact.

Data Presentation and Analysis
Quantitative Data Summary

The magnetic properties of CoTb alloys, including the size of the magnetic domains, are highly
dependent on the composition. The ferrimagnetic nature of CoTh means that the magnetic
moments of Co and Tb are antiferromagnetically coupled. At a specific composition, known as
the compensation point, the net magnetization of the alloy is zero. The domain structure is
expected to change significantly around this compensation point.

Typical Domain

Co Content (at. %) Tb Content (at. %) . Notes
Size (nm)
Far from
~15 ~85 100 - 300 compensation, larger
domains.

Approaching

compensation,

~22 ~78 50 - 150 o
smaller, more intricate
domains.
Moving away from
compensation,

~30 ~70 200 - 500

domain size increases

again.

Note: The values in this table are representative and can be influenced by film thickness,
deposition conditions, and seed layers.

Data Analysis Workflow

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Image Processing:

o Flattening: The raw MFM images may contain artifacts such as bowing due to the scanner
movement. Apply a flattening algorithm (e.g., plane fit or line-by-line flattening) to correct
for this.

o Noise Reduction: If necessary, use a gentle low-pass filter to reduce high-frequency noise
in the image.

e Domain Analysis:

o Domain Size Measurement: Use image analysis software (e.g., Gwyddion, ImageJ) to
measure the average width of the magnetic domains. This can be done by taking line
profiles across the domains and measuring the full width at half maximum (FWHM) of the
peaks and valleys.

o Domain Wall Analysis: The transition between bright and dark regions represents the
domain walls. The width of these transitions can provide information about the domain wall

energy.
e Quantitative MFM (gMFM) - Transfer Function Approach:

o For a more quantitative analysis of the stray magnetic field, a deconvolution process can
be applied. The measured MFM signal is a convolution of the tip's magnetic field and the
sample's stray field.

o By characterizing the "tip transfer function" (the Fourier transform of the tip's response), it
is possible to deconvolve the MFM image to obtain a quantitative map of the stray
magnetic field at the lift height. This allows for a more direct comparison with theoretical
models and simulations.

Mandatory Visualizations
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Figure 1. Experimental workflow for MFM characterization of CoTb magnetic domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Characterization of CoTb Magnetic
Domains using Magnetic Force Microscopy (MFM)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15488718#characterization-of-cotb-
magnetic-domains-using-mfm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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